A Technical Guide to the Chemical and Physical Properties of D-(-)-Tartaric Acid
A Technical Guide to the Chemical and Physical Properties of D-(-)-Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core chemical and physical properties of D-(-)-tartaric acid, a vital chiral building block in pharmaceutical and chemical synthesis. The information is presented to support research, development, and quality control activities.
Chemical Identity and Structure
D-(-)-Tartaric acid, the unnatural isomer of tartaric acid, is a diprotic aldaric acid.[1][2] Its chemical structure is characterized by two stereocenters, both in the 'S' configuration.
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IUPAC Name : (2S,3S)-2,3-dihydroxybutanedioic acid[3]
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Synonyms : D-Threaric acid, (2S,3S)-(-)-Tartaric acid[4]
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Molecular Formula : C₄H₆O₆[3]
The stereochemistry of tartaric acid is fundamental to its applications, particularly in chiral separations.[6] D-(-)-tartaric acid is the enantiomer of the naturally occurring L-(+)-tartaric acid.[6][7]
Physicochemical Properties
The key physical and chemical properties of D-(-)-tartaric acid are summarized in the tables below. These parameters are critical for its handling, formulation, and application in various experimental and industrial settings.
Table 1: General Physicochemical Properties
| Property | Value | References |
| Appearance | White crystalline powder | [3] |
| Melting Point | 168 - 174 °C | [3][4] |
| Density | 1.7598 g/cm³ (at 20°C) | [8] |
| pKa₁ | 2.93 | [8] |
| pKa₂ | 4.23 | [8] |
Table 2: Optical Properties
| Property | Value | Conditions | References |
| Specific Rotation ([α]D²⁰) | -12.0° to -13.5° | c = 10-20 in H₂O | [3][8][9] |
Table 3: Solubility Data
| Solvent | Solubility | Temperature | References |
| Water | 139 g / 100 mL | 20 °C | [8] |
| Boiling Water | 1 g / 0.5 mL | 100 °C | [8] |
| Methanol | 1 g / 1.7 mL | Room Temperature | [8] |
| Ethanol | 1 g / 3 mL | Room Temperature | [8] |
| Propanol | 1 g / 0.5 mL | Room Temperature | [8] |
| Ether | 1 g / 250 mL | Room Temperature | [8] |
| Chloroform | Insoluble | Room Temperature | [8] |
| Glycerol | Soluble | Room Temperature | [8] |
Experimental Protocols
Determination of Specific Optical Rotation (Polarimetry)
This protocol outlines the general procedure for measuring the specific optical rotation of D-(-)-tartaric acid.
Principle: Chiral molecules, like D-(-)-tartaric acid, rotate the plane of polarized light.[10] The specific rotation is an intrinsic property of a chiral compound and is determined by the observed optical rotation, concentration, and path length of the sample cell.[9]
Apparatus and Reagents:
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Polarimeter
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Volumetric flask (100 mL)
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Analytical balance
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Sample cell (1 dm)
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D-(-)-Tartaric acid
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Distilled water
Procedure:
-
Instrument Preparation: Turn on the polarimeter and allow it to warm up for at least 10 minutes.[11]
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Sample Preparation:
-
Accurately weigh approximately 10.0 g of D-(-)-tartaric acid.
-
Transfer the weighed sample to a 100 mL volumetric flask.
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Dissolve the sample in distilled water and dilute to the mark. Ensure the solution is thoroughly mixed.[12]
-
-
Calibration (Zeroing):
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Measurement:
-
Rinse the sample cell multiple times with the prepared D-(-)-tartaric acid solution.[12]
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Fill the cell with the D-(-)-tartaric acid solution, again ensuring no air bubbles are present.
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Place the sample cell in the polarimeter and record the optical rotation reading.[11]
-
Repeat the measurement several times to ensure reproducibility.
-
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l * c) Where:
-
α = observed optical rotation in degrees
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l = path length of the sample cell in decimeters (dm)
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c = concentration of the solution in g/mL[9]
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Determination of pKa Values (Potentiometric Titration)
This protocol describes the determination of the two dissociation constants (pKa₁ and pKa₂) of D-(-)-tartaric acid, a diprotic acid.
Principle: A potentiometric titration monitors the change in pH of a solution as a standardized titrant is added.[13] For a polyprotic acid, the titration curve will show multiple equivalence points, corresponding to the neutralization of each acidic proton.[3] The pKa values can be determined from the pH at the half-equivalence points.
Apparatus and Reagents:
-
pH meter with a combination pH electrode
-
Buret (50 mL)
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
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D-(-)-Tartaric acid
-
Distilled water
Procedure:
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).[14]
-
Sample Preparation:
-
Accurately weigh a sample of D-(-)-tartaric acid to prepare a solution of known concentration (e.g., 0.1 M).
-
Pipette a known volume (e.g., 25.0 mL) of the D-(-)-tartaric acid solution into a 250 mL beaker.
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Add enough distilled water to cover the tip of the pH electrode.[3]
-
-
Titration Setup:
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring it does not come into contact with the stir bar.
-
Fill the buret with the standardized 0.1 M NaOH solution and record the initial volume.[3]
-
-
Titration:
-
Begin adding the NaOH solution in small increments (e.g., 1.0 mL).
-
After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.[3]
-
As the pH begins to change more rapidly, reduce the increment size to obtain more data points around the equivalence points.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the two equivalence points from the inflection points of the curve.
-
The volume of NaOH at the halfway points to each equivalence point corresponds to the pKa values (pH = pKa at half-equivalence).
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Applications in Drug Development
D-(-)-Tartaric acid is a crucial raw material in the pharmaceutical industry. Its primary applications include:
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Chiral Resolving Agent: Due to its chirality, D-(-)-tartaric acid is widely used to separate racemic mixtures of chiral drugs.[2][6] It forms diastereomeric salts with the enantiomers of a racemic base, which can then be separated by differences in their solubility.[6][15]
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Excipient: It can be used as an excipient in drug formulations, acting as an acidulant to adjust the pH or as a stabilizer.[16]
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Synthetic Intermediate: It serves as a chiral building block in the synthesis of optically active pharmaceutical ingredients.[16]
Visualizations
Experimental Workflow for pKa Determination
Caption: Workflow for Determining pKa of D-(-)-Tartaric Acid.
Logical Workflow for Chiral Resolution
Caption: Chiral Resolution Workflow Using D-(-)-Tartaric Acid.
References
- 1. Tartaric acid - Wikipedia [en.wikipedia.org]
- 2. mlunias.com [mlunias.com]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. Comprehensive review of D(-)-Tartaric acid_Chemicalbook [chemicalbook.com]
- 5. D-Tartaric acid | C4H6O6 | CID 439655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Polyprotic Titrations Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. scribd.com [scribd.com]
- 10. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 12. CN102393360A - Method for measuring optical rotation of L-tartaric acid - Google Patents [patents.google.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nbinno.com [nbinno.com]
